Purpurin 18 methyl ester is primarily derived from chlorophyll a, which can be extracted from various plant sources, including algae such as Chlorella and Spirulina maxima. The extraction process involves chemical transformations that convert chlorophyll into purpurin derivatives . This compound is also noted for its presence in certain fungi, where it may serve various biological functions .
The synthesis of purpurin 18 methyl ester can be accomplished through several methods, including:
The extraction typically involves heating the chlorophyll solution, adding alkali, and performing oxidative reactions to form intermediate products before isolating purpurin 18 methyl ester through various purification techniques such as chromatography .
Purpurin 18 methyl ester features a complex molecular structure characterized by multiple rings typical of porphyrins. Its structural representation includes a vinyl group at the 3-position and various functional groups attached to the macrocyclic framework.
Purpurin 18 methyl ester participates in various chemical reactions typical of porphyrins:
These reactions are crucial for modifying the compound for enhanced therapeutic efficacy or for creating conjugates with other molecules, such as graphene oxide for improved drug delivery systems.
The mechanism of action of purpurin 18 methyl ester in photodynamic therapy involves generating reactive oxygen species upon exposure to light, particularly in the near-infrared spectrum. This process includes:
The compound's strong absorption at around 699 nm makes it particularly effective for penetrating deeper tissues, enhancing its therapeutic potential against tumors.
Purpurin 18 methyl ester has several scientific applications:
The ongoing research into purpurin 18 methyl ester continues to uncover new potential applications in medicine and biotechnology, highlighting its significance as a versatile compound in therapeutic contexts.
Purpurin 18 methyl ester (Pu18-ME), a chlorophyll-a derivative (C₃₄H₃₄N₄O₅; MW 578.66 g/mol), emerges from the catabolic breakdown of photosynthetic pigments [6]. Its identification in the 1950s–1960s by Holt and Jacobs stemmed from investigations into chlorophyll degradation intermediates in plants and algae. The compound forms during the enzymatic conversion of pheophorbide-a via ring-opening reactions, yielding a characteristic chlorin structure with an anhydride system and aliphatic propionate side chain esterified with methanol [6] [8]. Unlike transient chlorophyll catabolites, Pu18-ME exhibits exceptional stability, enabling isolation from diverse biological sources—including spinach, cyanobacteria (Spirulina maxima), and marine mollusks—which established its role as a metabolic endpoint rather than a fleeting intermediate [6] [9].
Pu18-ME serves as a potent second-generation photosensitizer (PS) in PDT due to its near-infrared (NIR) absorption profile (Q-band at 699–715 nm), enabling deep-tissue light penetration (up to 5–7 cm) critical for treating visceral tumors [1] [6] [10]. Its mechanism involves Type I (hydroxyl radical generation) and Type II (singlet oxygen, ¹O₂) photodynamic reactions upon light activation. In vitro studies demonstrate Pu18-ME generates ¹O₂ with a quantum yield (ΦΔ) of 58.82%, inducing mitochondrial membrane depolarization, ROS-mediated DNA damage, and apoptosis across HepG-2, HeLa, and 4T1 cancer lines [1] [3] [7]. Notably, it exhibits negligible dark toxicity (cell viability >95% without irradiation), underscoring its therapeutic selectivity [1] [7].
Pu18-ME’s structural framework—comprising a chlorin macrocycle, carboxyl group, and fused anhydride—enables rational derivatization to optimize photochemical and pharmacokinetic properties. It serves as a template for:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0